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molecular formula C8H11NO2 B8645067 4-(Pyrrolidin-1-yl)furan-2(5H)-one CAS No. 96753-90-1

4-(Pyrrolidin-1-yl)furan-2(5H)-one

Cat. No. B8645067
M. Wt: 153.18 g/mol
InChI Key: LJMCLJCNKMDYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877923B2

Procedure details

A mixture of methyl tetronate (2.0 g, 17.5 mmol) and pyrrolidine (4.0 mL, 48 mmol) in EtOH (20 mL) was heated at reflux for 2 hours. The mixture was cooled to room temperature, and evaporated to dryness. The resulting solid was recrystallized with benzene/hexanes to give 4-pyrrolidin-1-ylfuran-2(5H)-one as white crystals. Yield: 2.60 g, 96%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH:2]1[C:7](=[O:8])[O:6][CH2:5][C:3]1=O.[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1>CCO>[N:9]1([C:3]2[CH2:5][O:6][C:7](=[O:8])[CH:2]=2)[CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1C(=O)COC1=O
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized with benzene/hexanes

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=CC(OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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